![molecular formula C11H17NO4 B13957422 2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a carboxymethyl group and a carboxylic acid group attached to a spiro[4.4]nonane ring system, which includes an azaspiro center. The presence of both carboxylic acid and azaspiro functionalities makes this compound interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with a suitable spirocyclic precursor and introduce the carboxymethyl and carboxylic acid groups through a series of functional group transformations. For example, the synthesis might involve:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the azaspiro center via amination reactions.
- Functionalization of the spirocyclic core to introduce the carboxymethyl and carboxylic acid groups using reagents like alkyl halides and carboxylation agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include:
- Use of continuous flow reactors to improve reaction efficiency.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Development of robust purification methods to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The azaspiro center can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids or ketones.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of substituted azaspiro derivatives with various functional groups.
科学研究应用
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique structural properties.
作用机制
The mechanism of action of 2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can provide unique binding properties, enhancing its specificity and potency.
相似化合物的比较
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar core structure but different functional groups.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A related compound with a tert-butyl ester group.
Uniqueness
2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which provide versatile reactivity and potential for diverse applications. Its spirocyclic structure also imparts rigidity and stability, making it a valuable scaffold for drug design and material science.
属性
分子式 |
C11H17NO4 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-(carboxymethyl)-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c13-9(14)6-12-4-3-11(7-12)2-1-8(5-11)10(15)16/h8H,1-7H2,(H,13,14)(H,15,16) |
InChI 键 |
DCLIAMKPPYMOSM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCN(C2)CC(=O)O)CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


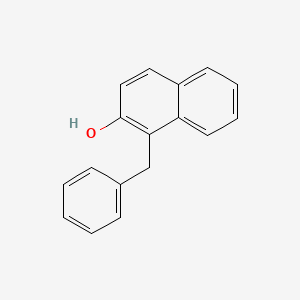

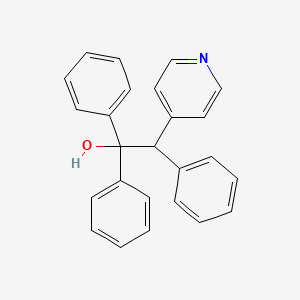
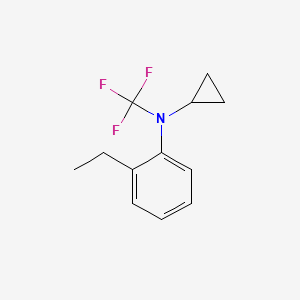
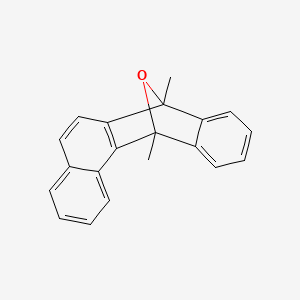
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)
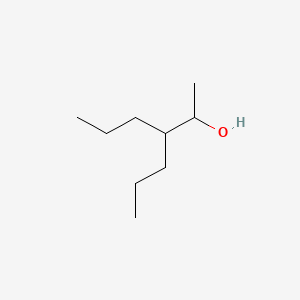

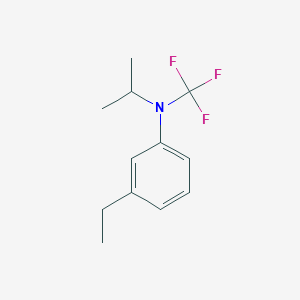
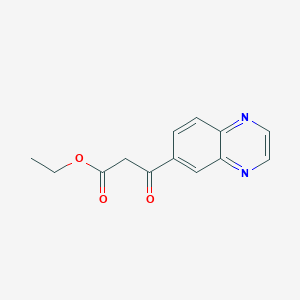
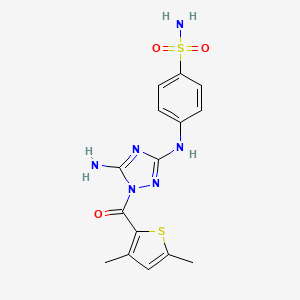
![N-[2-Methyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13957399.png)

